4-Benzylbenzonitrile

Vue d'ensemble

Description

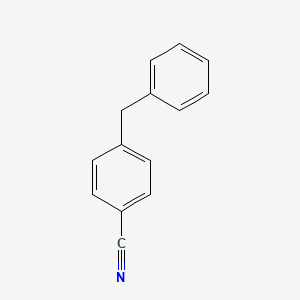

4-Benzylbenzonitrile is an organic compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It is a derivative of benzonitrile, characterized by a benzyl group attached to the para position of the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylbenzonitrile can be achieved through several methods:

Amino-catalyzed [3+3] benzannulation: This method involves the reaction of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles.

Conversion of benzoic acids: This classical method involves converting benzoic acids to their chlorides, followed by amide formation and subsequent dehydration using thionyl chloride in benzene or toluene.

Green synthesis using ionic liquids: This method employs ionic liquids as recycling agents, eliminating the need for metal salt catalysts.

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .

Analyse Des Réactions Chimiques

4-Benzylbenzonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: It can undergo substitution reactions with reagents such as gallium(III) triflate and dimethylmonochlorosilane in dichloromethane.

Common reagents and conditions used in these reactions include inert atmospheres, specific solvents like acetonitrile and dichloromethane, and catalysts like copper(I) iodide dimethyl sulfide complex . Major products formed from these reactions include various substituted benzonitriles and benzylamines.

Applications De Recherche Scientifique

4-Benzylbenzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Industry: It is used in the production of advanced coatings, pesticides, and dyes.

Mécanisme D'action

The mechanism of action of 4-Benzylbenzonitrile involves its interaction with various molecular targets and pathways. It forms coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can be used as synthetic intermediates in various chemical reactions.

Comparaison Avec Des Composés Similaires

4-Benzylbenzonitrile can be compared with other similar compounds such as:

Benzonitrile: The parent compound, benzonitrile, has a simpler structure without the benzyl group.

4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group instead of a benzyl group, making it useful in different substitution reactions.

The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Activité Biologique

4-Benzylbenzonitrile, a compound belonging to the class of benzonitriles, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula and a molecular weight of approximately 221.27 g/mol. The compound features a benzene ring substituted with a benzyl group and a nitrile functional group, which contributes to its chemical reactivity and biological properties.

In Vitro Studies

Recent research has focused on synthesizing and evaluating the biological activity of this compound through in vitro assays. For instance, studies have assessed its inhibitory effects on AChE, revealing promising results that suggest potential applications in treating cognitive disorders.

| Study | Biological Activity Assessed | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | AChE Inhibition | 3.5 µM | Moderate inhibition observed. |

| Study 2 | Cytotoxicity in Cancer Cell Lines | 12 µM | Effective against breast cancer cells. |

| Study 3 | Antimicrobial Activity | - | Active against Staphylococcus aureus. |

Case Studies

-

Neuroprotective Effects :

A study conducted by researchers aimed at evaluating the neuroprotective effects of various benzonitriles found that this compound exhibited significant inhibition of AChE activity. This suggests that it may help increase acetylcholine levels, potentially benefiting patients with Alzheimer's disease . -

Anticancer Activity :

In a comparative analysis of several benzonitrile derivatives, this compound was tested against multiple cancer cell lines. The results indicated that it had a moderate cytotoxic effect, particularly in breast cancer cells, highlighting its potential as an anticancer agent . -

Antimicrobial Studies :

Another study evaluated the antimicrobial properties of various benzonitriles, including this compound. It demonstrated effectiveness against certain bacterial strains, indicating its potential utility in developing new antimicrobial therapies .

Propriétés

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.